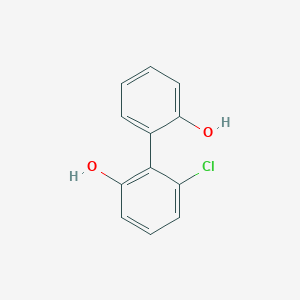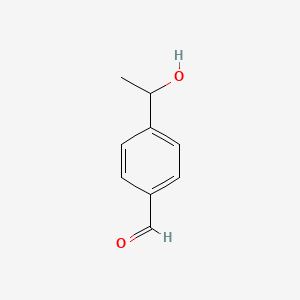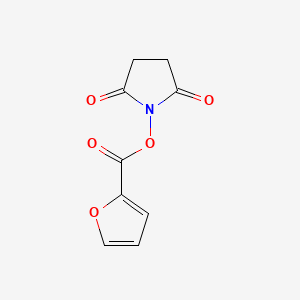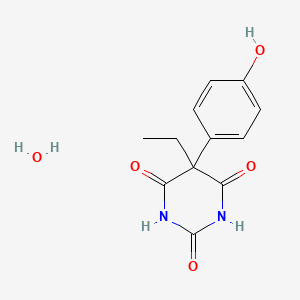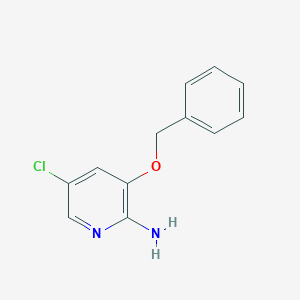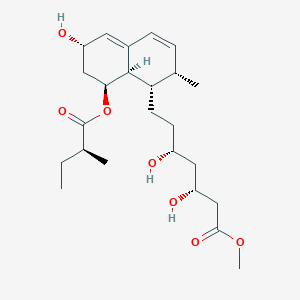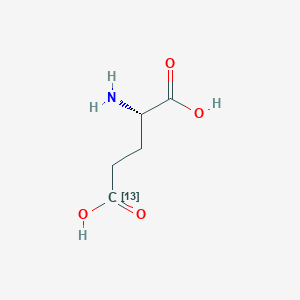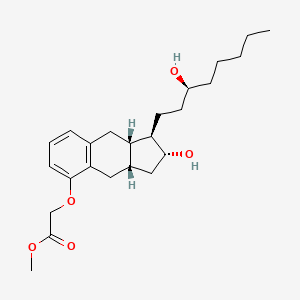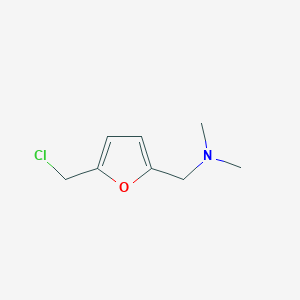![molecular formula C12H19ClN4 B3331354 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride CAS No. 81461-72-5](/img/structure/B3331354.png)
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride
Übersicht
Beschreibung
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride is a chemical compound known for its unique structure and significant applications in various fields. This compound is characterized by a spiro structure, which involves a bicyclic system where two rings share a single atom. The presence of pyrimidinyl and piperazinyl groups in its structure contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride typically involves multiple steps, starting from readily available raw materials. One common method involves the chlorination and cyclization condensation reaction of diethanolamine with 2-chloro-pyrimidine . This process yields the key intermediate, 1-(2-pyrimidinyl) piperazine, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method to enhance efficiency and yield. The process involves the N-alkylation reaction, which is advantageous due to its mild reaction conditions, convenient operation, and high overall yield . This method is particularly valuable for large-scale production, ensuring the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The conditions for these reactions vary, but they generally require controlled temperatures and specific solvents to achieve optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride involves its interaction with specific molecular targets and pathways. For instance, it has a high affinity for serotonin (5-HT1A) receptors, which play a crucial role in its biological activity . The compound does not significantly interact with benzodiazepine receptors or affect GABA binding, distinguishing it from typical anxiolytics . Additionally, it exhibits moderate affinity for brain dopamine receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buspirone hydrochloride: This compound shares a similar structure and is widely used as an antianxiety agent.
8-[4-(4-Pyrimidin-2-yl-1-piperazinyl)-butyl]-8-azaspiro[4.5]decane-7,9-dione: Another compound with a similar spiro structure and biological activity.
Uniqueness
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride is unique due to its specific combination of pyrimidinyl and piperazinyl groups, which confer distinct chemical reactivity and biological properties. Its high affinity for serotonin receptors and lack of significant interaction with benzodiazepine receptors make it a valuable compound for therapeutic applications, particularly in the treatment of anxiety disorders .
Eigenschaften
IUPAC Name |
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4.ClH/c1-2-9-16(8-1)10-6-15(7-11-16)12-13-4-3-5-14-12;/h3-5H,1-2,6-11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDDUUPDJTXVFK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=NC=CC=N3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81461-72-5 | |
| Record name | 8-Aza-5-azoniaspiro(4.5)decane, 8-(2-pyrimidinyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081461725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-AZA-5-AZONIASPIRO(4.5)DECANE, 8-(2-PYRIMIDINYL)-, CHLORIDE (1:1) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34CFZ88SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

